molecular formula C18H11Cl2N3OS B11618213 (6Z)-6-(2,4-dichlorobenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2,4-dichlorobenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11618213
M. Wt: 388.3 g/mol
InChI Key: SOOQSBWSAJUBME-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule characterized by its unique structure, which includes a triazolo-thiazole core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the 2,4-dichlorophenyl and 4-methylphenyl groups. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved in these mechanisms include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the triazolo-thiazole core.

    4-Methylphenyl derivatives: Similar in structure but differ in the core scaffold.

Uniqueness

The uniqueness of (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its triazolo-thiazole core, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H11Cl2N3OS

Molecular Weight

388.3 g/mol

IUPAC Name

(6Z)-6-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C18H11Cl2N3OS/c1-10-2-4-11(5-3-10)16-21-22-18-23(16)17(24)15(25-18)8-12-6-7-13(19)9-14(12)20/h2-9H,1H3/b15-8-

InChI Key

SOOQSBWSAJUBME-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/S3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.